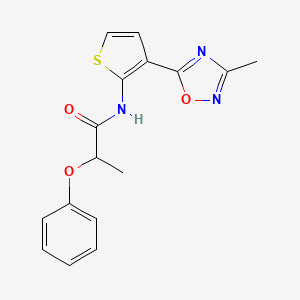

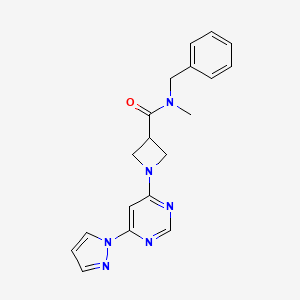

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide” is a complex organic compound that contains several functional groups including an oxadiazole ring, a thiophene ring, and a phenoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through cyclization reactions of hydrazides . For instance, 1,3,4-oxadiazoles can be synthesized starting with commercially available carboxylic acids. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and thiophene rings. Oxadiazoles are known to participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Design and Synthesis for Anticancer Evaluation : Compounds related to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide have been designed and synthesized to evaluate their anticancer activities. One study highlighted the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives outperforming the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Antimicrobial Screening : Thiazole-based 1,3,4-oxadiazoles heterocycles were synthesized and evaluated for their in vitro antimicrobial activity. These compounds were tested against gram-positive and gram-negative bacteria, as well as fungi, showing significant antibacterial and antifungal activities (Desai et al., 2016).

Antioxidant Properties : The relationship between the structure of newly synthesized derivatives of 1,3,4-oxadiazole containing 2-methylphenol and their antioxidant activities was explored. These compounds showed significant antioxidant properties in DPPH and ferric reducing antioxidant power (FRAP) assays, comparing favorably to ascorbic acid (Saoud et al., 2017).

Nematocidal and Insecticidal Activities

Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Certain compounds showed promising activity against Bursaphelenchus xylophilus, indicating potential as lead compounds for nematicide development (Liu et al., 2022).

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been found to target various proteins and enzymes in the body. For instance, some 1,3,4-oxadiazole derivatives have been reported to target NF-κB in hepatocellular carcinoma cells .

Mode of Action

The interaction of these compounds with their targets often results in changes to cellular processes. For example, certain 1,3,4-oxadiazole derivatives have been found to inhibit the activation of NF-κB, leading to an antiproliferative effect in hepatocellular carcinoma cells .

Biochemical Pathways

The inhibition of NF-κB activation by these compounds can affect various biochemical pathways. NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Result of Action

The result of these compounds’ action can include effects at the molecular and cellular level. For instance, certain 1,3,4-oxadiazole derivatives have been found to induce apoptosis in hepatocellular carcinoma cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10(21-12-6-4-3-5-7-12)14(20)18-16-13(8-9-23-16)15-17-11(2)19-22-15/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUOIAQFMZEYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)

![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)

![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)

![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)

![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)